

Unraveling the Epigenetic Havoc of AF10 Fusions: A Comparative Guide for Researchers

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A detailed comparison of the epigenetic landscapes sculpted by CALM-**AF10** and MLL-**AF10** fusion oncoproteins, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct and shared molecular mechanisms. This guide synthesizes experimental data on epigenetic modifications, signaling pathway alterations, and downstream gene expression changes, offering insights into potential therapeutic avenues.

Chromosomal translocations involving the **AF10** gene give rise to potent fusion oncoproteins, most notably CALM-**AF10** and MLL-**AF10**, which are drivers of aggressive acute leukemias. These fusion proteins profoundly rewire the epigenetic landscape of hematopoietic cells, leading to aberrant gene expression programs that fuel leukemogenesis. While both fusions share the **AF10** partner, the distinct N-terminal fusion partners, CALM and MLL, impart unique properties that result in both overlapping and distinct epigenetic and transcriptional consequences. Understanding these differences is paramount for the development of targeted therapies.

Core Epigenetic Dysregulation: A Tale of Two Fusions

At the heart of the epigenetic disruption caused by both CALM-**AF10** and MLL-**AF10** lies the mislocalization and aberrant activity of the histone methyltransferase DOT1L. The **AF10** portion of the fusion proteins directly interacts with DOT1L, tethering it to specific genomic loci, leading to hypermethylation of histone H3 at lysine 79 (H3K79). This mark is a key epigenetic modification associated with active transcription.



However, the context and consequences of this H3K79 hypermethylation, as well as other epigenetic alterations, show subtle but significant differences between the two fusions.

Epigenetic Feature	CALM-AF10	MLL-AF10	Key Findings
H3K79 Methylation	Local hypermethylation at target gene promoters (e.g., HOXA5). Global H3K79me2 levels are reported to be low in some contexts.	Aberrant H3K79 hypermethylation at MLL target genes, including the HOXA cluster and MEIS1.	Both fusions are critically dependent on DOT1L-mediated H3K79 methylation for their oncogenic activity. Inhibition of DOT1L has shown therapeutic potential in preclinical models of both leukemias.[1]
Chromatin Accessibility	Induces changes in chromatin accessibility, though specific comparative data with MLL-AF10 is limited.	Alters chromatin structure, leading to increased accessibility at oncogenic gene loci.	Further comparative ATAC-seq studies are needed for a detailed differential analysis.
Polycomb Repressive Complex (PRC)	Leukemia driven by CALM-AF10 is dependent on BMI1, a core component of PRC1.	Interacts with PRC components, contributing to the altered epigenetic state.	The reliance on PRC components highlights a potential therapeutic vulnerability.

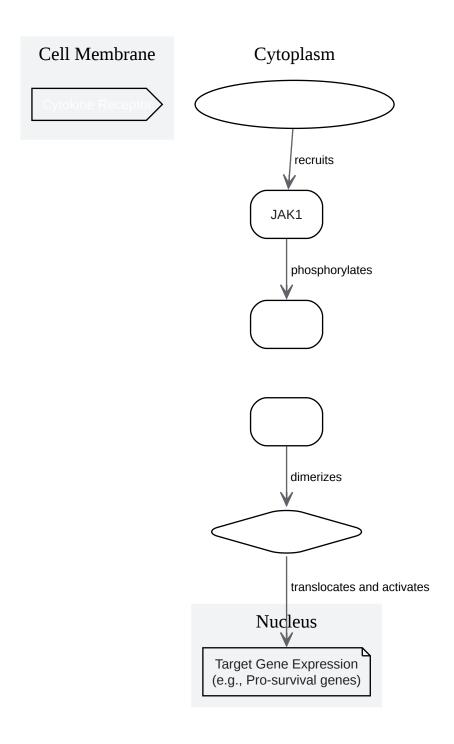
Divergent Signaling Pathways Converge on Oncogenesis

Beyond direct epigenetic modifications, CALM-**AF10** and MLL-**AF10** activate distinct downstream signaling pathways that are crucial for leukemic cell survival and proliferation. A key convergent point for both fusions is the activation of the JAK/STAT signaling cascade.



JAK/STAT Pathway Activation by AF10 Fusions

Both CALM-**AF10** and MLL-**AF10** have been shown to interact with and activate the JAK/STAT pathway, a critical signaling nexus for cytokine-mediated cell growth and survival. This activation appears to be a common mechanism for **AF10**-mediated leukemogenesis.



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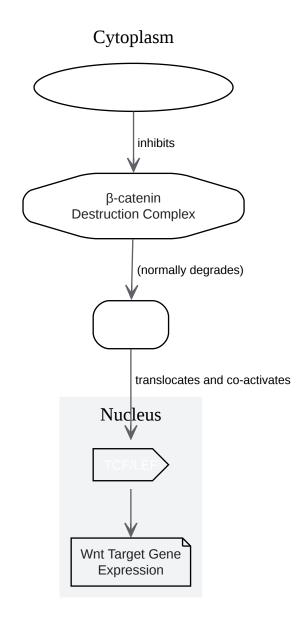


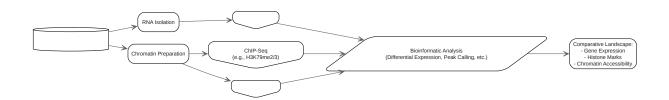
AF10 fusions recruit and activate JAK1, leading to STAT3 phosphorylation and downstream gene expression.

Wnt Signaling Pathway Dysregulation

The Wnt/ β -catenin signaling pathway, a critical regulator of hematopoietic stem cell self-renewal, is also hijacked by **AF10** fusions. While the precise comparative mechanisms are still under investigation, both fusions are known to impact this pathway, contributing to the maintenance of a leukemic stem cell phenotype.







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